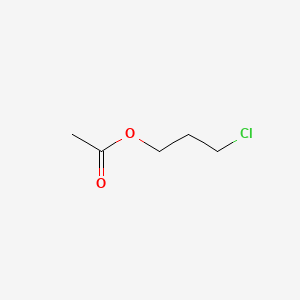

3-Chloropropyl acetate

Description

Properties

IUPAC Name |

3-chloropropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOHQIPNNIMWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211879 | |

| Record name | 1-Propanol, 3-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-09-1 | |

| Record name | 3-Chloropropyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-chloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloropropyl acetate chemical properties and structure

An In-depth Technical Guide to 3-Chloropropyl Acetate: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound (CAS No. 628-09-1), an important intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a colorless liquid with a range of properties that make it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The key physical and chemical data are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C5H9ClO2[1][3][4] |

| Molecular Weight | 136.58 g/mol [3][4][5][6] |

| Boiling Point | 163-165 °C (at 99.6 kPa)[3], 80-81 °C (at 30 mmHg)[1][2][3][6][7], 62 °C (at 1.33 kPa)[3] |

| Density | 1.111 g/mL at 25 °C[1][2][3][6][7] |

| Refractive Index (n20/D) | 1.429[1][2][3][6] |

| Flash Point | 154 °F (68 °C) - closed cup[1][3][7] |

| Appearance | Colorless liquid/oil[1][3][5][7] |

| Solubility | Partly soluble in water[1][2][3]; Soluble in ether, ethanol, acetone[3]; Slightly soluble in Chloroform, DMSO, Methanol; Sparingly soluble in Hexanes[3][5][7] |

| Vapor Pressure | 1.32 mmHg at 25°C[3] |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Chlorprop-1-ylacetat, 3-Chloropropanol acetate, Acetic acid 3-chloro-propyl ester[1] |

| CAS Number | 628-09-1[1][2][3][4][5][6] |

| Linear Formula | CH3CO2(CH2)3Cl[6] |

| SMILES String | CC(=O)OCCCCl[6] |

| InChI Key | KPOHQIPNNIMWRL-UHFFFAOYSA-N[6] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the esterification of 3-chloro-1-propanol.

-

Method 1: Reaction with Acetyl Chloride One documented production method involves the slow addition of acetyl chloride to 3-chloro-1-propanol.[3] The mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases.[3] The final product is obtained by distillation, with a reported yield of 86%.[3]

-

Method 2: Esterification with Acetic Acid An alternative synthesis involves the reaction of trimethylene chlorohydrin (3-chloro-1-propanol) with glacial acetic acid in the presence of a catalyst. A detailed procedure is available in Organic Syntheses.[8]

-

Reactants: 2 moles of trimethylene chlorohydrin, 3 moles of glacial acetic acid, 300 ml of benzene, and 2 g of p-toluenesulfonic acid monohydrate are combined in a 1-liter round-bottomed flask.[8]

-

Procedure: The flask is fitted with a Vigreux column connected to a condenser and an automatic separator, allowing for the return of the lighter liquid (benzene) to the flask.[8]

-

Purification: After the reaction, the solution is cooled and washed successively with 10% sodium carbonate solution, water, and saturated sodium chloride solution.[8] The benzene is removed, and the resulting ester is purified by distillation at atmospheric pressure. The fraction boiling at 166–170 °C is collected.[8] This method reports a yield of 93-95%.[8]

-

Spectroscopic Analysis

While specific, detailed experimental protocols for the spectroscopic analysis of this compound were not found in the search results, standard techniques are employed for its characterization. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through chemical databases.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are crucial for confirming the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, and the three methylene groups of the propyl chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Absorptions for C-O and C-Cl stretching, as well as C-H stretching and bending vibrations, would also be present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of the molecule, which can help to confirm the structure.

Reactivity and Applications

This compound serves as a key intermediate in organic synthesis.[1][2] Its primary utility is in the production of pharmaceuticals, agrochemicals, and dyestuffs, where it acts as a building block for more complex molecules.[1][2] A notable reaction is its conversion to trimethylene oxide upon treatment with a strong base.[2]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[3][11][12] It is also a combustible liquid.

-

Precautionary Measures:

-

First Aid:

-

Storage:

Logical Relationship Diagram

The following diagram illustrates the relationship between the identification, properties, synthesis, and application of this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 628-09-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-クロロプロピルアセタート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 628-09-1 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(628-09-1) 1H NMR [m.chemicalbook.com]

- 10. 628-09-1|this compound|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | CAS#:628-09-1 | Chemsrc [chemsrc.com]

Synthesis of 3-Chloropropyl Acetate from Trimethylene Chlorohydrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloropropyl acetate from trimethylene chlorohydrin. The document details the prevalent synthesis methodologies, including the Fischer esterification and reaction with acetyl chloride, presenting quantitative data, detailed experimental protocols, and reaction mechanisms. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and fine chemical synthesis where this compound is a key intermediate.

Introduction

This compound (CAS No: 628-09-1) is a versatile bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring both a chloro and an ester functional group, allows for a variety of subsequent chemical transformations. One of the common applications of this compound is in the production of trimethylene oxide (oxetane) through reaction with a strong base.[1] This guide focuses on the synthesis of this compound from the readily available starting material, trimethylene chlorohydrin (3-chloro-1-propanol).

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant, trimethylene chlorohydrin, and the product, this compound, is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of Trimethylene Chlorohydrin and this compound

| Property | Trimethylene Chlorohydrin | This compound |

| CAS Number | 627-30-5 | 628-09-1 |

| Molecular Formula | C₃H₇ClO | C₅H₉ClO₂ |

| Molecular Weight | 94.54 g/mol | 136.58 g/mol |

| Appearance | Colorless liquid | Colorless liquid[2] |

| Boiling Point | 164-165 °C (at 760 mmHg) | 166-170 °C (at 760 mmHg)[3] |

| 60-64 °C (at 10 mmHg)[4] | 80-81 °C (at 30 mmHg)[1][2] | |

| Density | 1.131 g/cm³ at 20 °C | 1.111 g/mL at 25 °C[2] |

| Refractive Index (n_D²⁰) | 1.445 | 1.429-1.431[2] |

| Solubility | Soluble in water, alcohol, ether | Partly soluble in water; soluble in ether, ethanol, acetone.[2] |

Synthesis Methodologies

Two primary methods for the synthesis of this compound from trimethylene chlorohydrin are detailed below: Fischer esterification using acetic acid and reaction with acetyl chloride.

Fischer Esterification with Acetic Acid

This is a widely used and high-yielding method involving the acid-catalyzed esterification of trimethylene chlorohydrin with acetic acid. The reaction is driven to completion by the removal of water via azeotropic distillation.

Caption: Fischer Esterification of Trimethylene Chlorohydrin.

The following protocol is adapted from Organic Syntheses.[3]

Apparatus:

-

A 1-liter round-bottomed flask

-

A 30-cm Vigreux column

-

A condenser

-

An automatic separator (Dean-Stark trap) to return the lighter liquid (benzene) to the flask.

Reagents:

| Reagent | Moles | Mass (g) | Volume (mL) |

| Trimethylene chlorohydrin | 2.0 | 189 | 167 |

| Glacial acetic acid | 3.0 | 180 | 172 |

| Benzene | - | - | 300 |

| p-Toluenesulfonic acid monohydrate | - | 2 | - |

Procedure:

-

To the 1-liter round-bottomed flask, add trimethylene chlorohydrin (2 moles, 189 g), glacial acetic acid (3 moles, 180 g), benzene (300 mL), and p-toluenesulfonic acid monohydrate (2 g).[3]

-

Assemble the reflux apparatus with the Vigreux column, condenser, and automatic separator.

-

Heat the mixture to reflux. The rate of reflux should be controlled such that the temperature at the top of the column is maintained at 69 °C, the boiling point of the benzene-water azeotrope, during the period of maximum water distillation.[3]

-

As the reaction proceeds and water is removed, the temperature will gradually rise to 80 °C, the boiling point of the benzene-acetic acid azeotrope.[3]

-

Continue the reflux for 7-9 hours, by which time approximately 50 mL of the aqueous layer will have been collected in the separator.[3]

-

Cool the reaction mixture to room temperature.

-

Transfer the solution to a separatory funnel and wash successively with two 500-mL portions of 10% sodium carbonate solution, one 500-mL portion of water, and one 100-mL portion of saturated sodium chloride solution.[3]

-

Extract the combined wash solutions with a 100-mL portion of benzene and add this extract to the main organic solution.

-

Remove the benzene by distillation.

-

Distill the remaining ester at atmospheric pressure through a 30-cm asbestos-wrapped Vigreux column.

-

Collect the fraction boiling at 166–170 °C. The refractive index of the product is nD20 1.4295.[3]

Yield: The reported yield of colorless this compound is 257–260 g, which corresponds to a 93–95% yield.[3]

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by acid.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

The key steps in the mechanism are:

-

Protonation of the carbonyl oxygen of the acetic acid by the p-toluenesulfonic acid catalyst. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack of the hydroxyl group of trimethylene chlorohydrin on the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups.

-

This proton transfer creates a good leaving group (water).

-

Elimination of water from the tetrahedral intermediate, reforming the carbonyl group.

-

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Reaction with Acetyl Chloride

An alternative method for the synthesis of this compound involves the reaction of trimethylene chlorohydrin with acetyl chloride. This method avoids the need for water removal but generates hydrogen chloride as a byproduct.

Caption: Synthesis via Acetyl Chloride.

A detailed, peer-reviewed protocol for this specific reaction is not as readily available as the Fischer esterification method. However, a general procedure is as follows:

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap for hydrogen chloride, slowly add acetyl chloride to trimethylene chlorohydrin with cooling.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Continue heating until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture.

-

Purify the crude product by distillation.

Yield: This method is reported to produce this compound with a yield of 86%.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Experimental Workflow for Fischer Esterification.

Conclusion

The synthesis of this compound from trimethylene chlorohydrin is a well-established and efficient process. The Fischer esterification method, utilizing acetic acid and an acid catalyst with azeotropic water removal, offers a high yield of 93-95%. While the reaction with acetyl chloride provides a viable alternative with a respectable yield of 86%, the generation of corrosive hydrogen chloride gas requires special handling precautions. The choice of method will depend on factors such as available equipment, scale of the reaction, and safety considerations. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to 3-Chloropropyl Acetate (CAS 628-09-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropyl acetate (CAS 628-09-1), a versatile chemical intermediate. The document details its chemical and physical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on its relevance in research and development. Safety and handling information, along with typical analytical data, are also presented to ensure safe and effective utilization in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a colorless liquid widely used as a building block in organic synthesis.[1] Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 628-09-1[2] |

| Molecular Formula | C₅H₉ClO₂[2] |

| Molecular Weight | 136.58 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | γ-Chloropropyl acetate, 3-Acetoxypropyl chloride, Acetic acid 3-chloro-propyl ester[1][2] |

| InChI Key | KPOHQIPNNIMWRL-UHFFFAOYSA-N[2] |

| Canonical SMILES | O=C(OCCCCl)C[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless transparent liquid[1] |

| Density | 1.111 g/mL at 25 °C[3] |

| Boiling Point | 166–170 °C (at atmospheric pressure)[4]; 80-81 °C (at 30 mmHg)[3] |

| Flash Point | 68 °C (154.4 °F) - closed cup |

| Refractive Index (n20/D) | 1.429[3] |

| Solubility | Partly soluble in water; soluble in ether, ethanol, acetone.[5][6] |

| Vapor Pressure | 1.3 ± 0.3 mmHg at 25°C[7] |

Synthesis of this compound

The most common and well-documented synthesis of this compound is through the acid-catalyzed esterification of trimethylene chlorohydrin with acetic acid. Other reported methods include the reaction of 1-bromo-3-chloropropane with potassium acetate.[4]

Experimental Protocol: Esterification of Trimethylene Chlorohydrin

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and scalability.[4][8]

Materials:

-

Trimethylene chlorohydrin (2 moles)

-

Glacial acetic acid (3 moles)

-

Benzene (300 mL)

-

p-Toluenesulfonic acid monohydrate (2 g)

Procedure:

-

A 1-liter round-bottomed flask is equipped with a Vigreux column connected to a condenser and an automatic water separator (e.g., a Dean-Stark apparatus), arranged to return the lighter solvent (benzene) to the flask.[4]

-

The flask is charged with trimethylene chlorohydrin, glacial acetic acid, benzene, and p-toluenesulfonic acid monohydrate.[8]

-

The mixture is heated to reflux. The rate of reflux is controlled to maintain a temperature of approximately 69°C at the top of the column, which is the boiling point of the benzene-water azeotrope.[8]

-

Water produced during the esterification is continuously removed and collected in the separator. The reaction is monitored by the rate of water collection and is typically complete in 7-9 hours, or when no more water separates.[8]

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed successively with two portions of 10% sodium carbonate solution, one portion of water, and one portion of saturated sodium chloride solution.[4]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the benzene is removed by distillation.[4]

-

The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 166–170°C. This procedure typically yields the product in 93-95% purity.[4]

Key Chemical Reactions

A significant reaction of this compound is its intramolecular cyclization upon treatment with a strong base to form trimethylene oxide (oxetane).[1][9] This transformation is a classic example of an intramolecular Williamson ether synthesis, where the acetate group is first hydrolyzed to an alkoxide, which then displaces the chloride ion.

Protocol: Synthesis of Trimethylene Oxide (Oxetane)

-

This compound is treated with a strong base, such as potassium hydroxide, typically in an aqueous solution.[6][10]

-

The mixture is heated, often to around 150°C, to facilitate both the hydrolysis of the ester and the subsequent intramolecular nucleophilic substitution.[6][10]

-

The volatile oxetane product can be isolated directly from the reaction mixture by distillation.

This reaction highlights the utility of this compound as a precursor to the valuable oxetane ring system, which is increasingly incorporated into drug candidates to modulate physicochemical properties.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1]

-

Pharmaceuticals: It is a key building block for synthesizing active pharmaceutical ingredients (APIs).[1][9] Its bifunctional nature (an ester and an alkyl halide) allows for sequential or orthogonal chemical modifications, making it a valuable tool for constructing complex molecular scaffolds.

-

Agrochemicals: The compound is utilized in the manufacturing of pesticides and herbicides, contributing to the development of modern agricultural products.[1]

-

Other Industries: It also finds use in the production of dyestuffs.[1][9]

For drug development professionals, this compound is a precursor for introducing three-carbon linkers or for the synthesis of molecules containing the oxetane moiety, which can improve properties like aqueous solubility and metabolic stability.

Analytical and Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. While raw spectra should be consulted, the expected data are summarized below.[11]

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | ~4.2 ppm (t, 2H): Methylene group adjacent to the ester oxygen (-O-CH₂-).~3.6 ppm (t, 2H): Methylene group adjacent to the chlorine atom (-CH₂-Cl).~2.1 ppm (quintet, 2H): Central methylene group (-CH₂-).~2.0 ppm (s, 3H): Methyl group of the acetate (-O-C(=O)-CH₃). |

| ¹³C NMR | ~170 ppm: Carbonyl carbon of the ester.~63 ppm: Carbon adjacent to the ester oxygen.~41 ppm: Carbon adjacent to the chlorine atom.~31 ppm: Central carbon.~21 ppm: Methyl carbon of the acetate. |

| IR Spectroscopy | ~1740 cm⁻¹: Strong C=O (ester) stretching vibration.~1240 cm⁻¹: Strong C-O (ester) stretching vibration.~750-650 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec (EI) | Molecular Ion (M⁺): Not always observed. Look for isotopic pattern for chlorine (M⁺ and M⁺+2 in ~3:1 ratio).Key Fragments: Loss of CH₃CO₂• (m/z ~77/79), loss of Cl• (m/z ~101), acylium ion [CH₃CO]⁺ (m/z 43). |

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory environment.

Table 4: GHS Hazard and Safety Information

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark)[7] |

| Signal Word | Warning [7] |

| Hazard Statements | H227: Combustible liquid.[12]H315: Causes skin irritation.[12]H319: Causes serious eye irritation.[12]H335: May cause respiratory irritation.[12] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.[12]P280: Wear protective gloves/eye protection/face protection.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

Toxicity:

-

LD50 (Oral, mouse): 5290 mg/kg[7]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from heat, sparks, and open flames.[6]

-

Incompatible with strong oxidizing agents.[1]

-

Dispose of chemical waste in accordance with local, state, and federal regulations.[4]

References

- 1. innospk.com [innospk.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound CAS#: 628-09-1 [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS#:628-09-1 | Chemsrc [chemsrc.com]

- 8. orgsyn.org [orgsyn.org]

- 9. This compound | 628-09-1 [chemicalbook.com]

- 10. Oxetane - Wikipedia [en.wikipedia.org]

- 11. This compound(628-09-1) 1H NMR [m.chemicalbook.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Chloropropyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloropropyl acetate (CAS No. 628-09-1), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.22 | Triplet | 2H | 6.2 | -O-CH₂ -CH₂-CH₂-Cl |

| 3.61 | Triplet | 2H | 6.4 | -O-CH₂-CH₂-CH₂ -Cl |

| 2.08 | Singlet | 3H | - | CH₃ -C(=O)- |

| 2.07 - 2.01 | Multiplet | 2H | - | -O-CH₂-CH₂ -CH₂-Cl |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.6 | C =O |

| 63.3 | -O-CH₂ - |

| 41.0 | -CH₂ -Cl |

| 31.9 | -O-CH₂-CH₂ -CH₂-Cl |

| 20.9 | CH₃ -C(=O)- |

Table 3: IR Spectroscopic Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2968 | Medium | C-H Stretch (Alkyl) |

| 1742 | Strong | C=O Stretch (Ester) |

| 1367 | Medium | C-H Bend (CH₃) |

| 1238 | Strong | C-O Stretch (Ester) |

| 1047 | Medium | C-O Stretch |

| 656 | Medium | C-Cl Stretch |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 136 | 5 | [M]⁺ (³⁵Cl isotope) |

| 138 | 1.6 | [M+2]⁺ (³⁷Cl isotope) |

| 101 | 30 | [M - Cl]⁺ |

| 77 | 100 | [CH₂CH₂CH₂Cl]⁺ |

| 62 | 20 | [CH₂=CH-O-CH₃]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra were recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was injected into the GC, and the eluent was directly introduced into the ion source of the mass spectrometer. The electron energy was set at 70 eV. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Caption: Workflow of Spectroscopic Analysis.

3-Chloropropyl acetate material safety data sheet (MSDS) information

This document provides a comprehensive technical overview of the material safety data for 3-Chloropropyl acetate, designed for researchers, scientists, and professionals in drug development. It covers key safety, handling, and toxicological information, presenting quantitative data in structured tables and illustrating critical workflows and relationships through diagrams.

Substance Identification and Physicochemical Properties

This compound is a colorless, liquid organic compound primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its fundamental identification and physical properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Acetic acid 3-chloro-propyl ester, 3-Chloropropanol acetate, 3-Chlorprop-1-ylacetat[1] |

| CAS Number | 628-09-1[1][3] |

| Molecular Formula | C5H9ClO2[1][3][4] |

| Molecular Weight | 136.58 g/mol [3][5][6][7] |

| Appearance | Colorless liquid or oil[1][4][8] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.111 g/mL at 25 °C[1][2][4][5] |

| Boiling Point | 80-81 °C at 30 mmHg[1][2][4][5] 163-165 °C at 99.6 kPa[4] |

| Flash Point | 68 °C (154.4 °F) - closed cup[5] |

| Refractive Index | n20/D 1.429[1][2][4][5] |

| Vapor Pressure | 1.32 mmHg at 25 °C[4] |

| Water Solubility | Partly soluble[1][2][4] |

| Solubility in Other Solvents | Soluble in ether, ethanol, acetone[4]. Sparingly soluble in Chloroform, DMSO, Hexanes, and Methanol.[4][8] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin, eye, and respiratory irritation.[3][7]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Flammable Liquids | Category 4 | H227 | Combustible liquid[3] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[3][7] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[3][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[3][7] |

Caption: GHS hazard profile for this compound.

Toxicological Information

Toxicological data for this compound is limited. The primary known quantitative measure is its acute oral toxicity in mice.

Table 4: Acute Toxicity Data

| Type of Test | Route of Exposure | Species | Dose / Duration |

|---|

| LD50 (Lethal dose, 50 percent kill) | Oral | Rodent - mouse | 5290 mg/kg[9] |

Further toxicological properties have not been fully investigated.

Safe Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to ensure safety when working with this compound. This involves using appropriate personal protective equipment and adhering to storage guidelines.

Table 5: Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Details |

|---|---|

| Ventilation | Use only outdoors or in a well-ventilated area.[1][3][10] Facilities should be equipped with an eyewash station and a safety shower.[10][11] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][11] |

| Skin Protection | Wear suitable protective clothing and gloves to prevent skin exposure.[1][3][11] |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[5] |

| General Hygiene | Wash hands and any exposed skin thoroughly after handling.[3][10][11] Do not eat, drink, or smoke when using this product. |

Storage and Incompatibilities:

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][3][10] Keep the container tightly closed and store locked up.[3][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][11]

Caption: Workflow for the safe handling and storage of chemicals.

First Aid and Emergency Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Table 6: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][10] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][10] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[10][11] |

-

Firefighting Measures: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[3]

-

Accidental Release: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[11]

Experimental Protocols

The following sections describe relevant chemical synthesis protocols. Detailed toxicological experimental protocols are not publicly available; therefore, a representative workflow for an acute toxicity study is provided for illustrative purposes.

Protocol 1: Synthesis of this compound This protocol describes the formation of this compound from 3-chloro-1-propanol and acetyl chloride.[4]

-

Place 3-chloro-1-propanol in a reaction flask equipped with a reflux condenser.

-

Slowly add acetyl chloride to the 3-chloro-1-propanol.

-

Heat the mixture to reflux.

-

Continue refluxing until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature.

-

Distill the product to yield purified this compound. The reported yield is approximately 86%.[4]

Protocol 2: Synthesis of Trimethylene Oxide this compound can be used to synthesize trimethylene oxide through a reaction with a strong base.[2][8]

-

Dissolve this compound in a suitable solvent.

-

Slowly add a strong base (e.g., potassium hydroxide) to the solution while stirring.

-

The reaction proceeds via intramolecular substitution to form trimethylene oxide.

-

Isolate and purify the resulting trimethylene oxide from the reaction mixture.

Caption: Representative workflow for an acute oral toxicity (LD50) study.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 628-09-1 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-氯丙基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 1-Propanol, 3-chloro-, acetate | C5H9ClO2 | CID 12334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 628-09-1 [m.chemicalbook.com]

- 9. This compound | CAS#:628-09-1 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloropropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Chloropropyl acetate, a significant intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[1][2] This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound, with the CAS number 628-09-1 and molecular formula C5H9ClO2, is a colorless transparent liquid.[1] Its utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physical characteristics.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Physical Property | Value | Conditions |

| Boiling Point | 163-165 °C | at 99.6 kPa |

| 80-81 °C | at 30 mmHg (4.0 kPa)[2][3][4] | |

| 62 °C | at 1.33 kPa | |

| Density | 1.111 g/mL | at 25 °C[2][3][4] |

| 1.250 g/cm³ | at 19 °C | |

| Refractive Index | 1.429 | at 20 °C[1][2][3][4] |

| Flash Point | 154 °F (67.8 °C) | |

| Molecular Weight | 136.58 g/mol |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application and handling of chemical compounds. The following sections detail standardized laboratory procedures for measuring the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] This protocol describes the capillary method, a common technique for determining the boiling point of a small quantity of liquid.

Materials:

-

This compound sample

-

Thiele tube or aluminum block heating apparatus[6]

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)[5]

-

Stand and clamp

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above.[5]

-

Apparatus Setup: Secure the test tube to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

Heating: Immerse the setup in the Thiele tube containing a high-boiling liquid (e.g., mineral oil) or place it in the aluminum block.

-

Observation: Heat the apparatus slowly and observe the capillary tube.[6] A slow stream of bubbles will emerge from the open end of the capillary as the liquid is heated.

-

Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6] Note this temperature.

-

Confirmation: Allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube is also the boiling point.

Precautions:

-

Ensure the capillary tube is properly sealed at one end.[6]

-

Heat the apparatus slowly and uniformly to ensure accurate temperature reading.[6]

-

Wear appropriate personal protective equipment, including safety goggles.[6]

Determination of Density

Density is the mass of a substance per unit volume.[7] For a liquid like this compound, density can be determined by measuring the mass of a known volume.

Materials:

Procedure:

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on the analytical balance and record its mass.[8]

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[8]

-

Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the total mass.[8]

-

Temperature Measurement: Measure and record the temperature of the liquid.[7]

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.

-

Calculate the density by dividing the mass of the liquid by the measured volume (Density = Mass / Volume).

-

Precautions:

-

Ensure the graduated cylinder is completely dry before weighing to avoid errors in mass measurement.[8]

-

Read the volume at eye level to prevent parallax error.[9]

-

Record the temperature, as density is temperature-dependent.[7]

Visualized Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical substance's physical properties.

Caption: Logical workflow for determining the physical properties of a chemical.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 628-09-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound 98 628-09-1 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. embibe.com [embibe.com]

Navigating the Solubility Landscape of 3-Chloropropyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-chloropropyl acetate in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible scientific literature and chemical databases, this document focuses on providing robust qualitative solubility information and detailed experimental protocols to empower researchers to determine specific solubility parameters as required for their applications.

Qualitative Solubility Profile

This compound (CAS No. 628-09-1), an important intermediate in organic synthesis, exhibits a varied solubility profile. It is generally characterized as a colorless, oily liquid.[1][2] Based on available safety data sheets and chemical repository information, the solubility of this compound can be summarized as follows:

-

Partially Soluble in:

-

Slightly Soluble in:

-

Sparingly Soluble in:

Data Presentation: A Framework for Quantitative Analysis

Although no pre-existing quantitative data was found, the following table structure is provided as a best-practice template for researchers to populate with their own experimentally determined solubility data. This standardized format will facilitate easy comparison and interpretation of results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Acetone | e.g., 25 | ||||

| e.g., Ethanol | e.g., 25 | ||||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Dichloromethane | e.g., 25 | ||||

| e.g., Ethyl Acetate | e.g., 25 |

Experimental Protocols for Solubility Determination

To obtain the critical quantitative data for this compound, the following established experimental methodologies are recommended.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is ideal for this purpose.

-

Phase Separation: Cease agitation and allow the solution to stand, permitting the undissolved this compound to settle.

-

Sampling: Carefully extract a sample from the clear supernatant liquid, ensuring no undissolved material is transferred. The use of a syringe with a filter (e.g., a 0.45 µm PTFE filter) is recommended.

-

Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: From the determined concentration and the volume of the sample, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass to determine solubility.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1-3).

-

Aliquot Collection: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Carefully evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a rotary evaporator, a gentle stream of inert gas, or by placing the container in a fume hood at ambient temperature. Avoid excessive heating that could lead to the degradation or volatilization of the this compound.

-

Drying: Once the solvent appears to be fully evaporated, dry the container with the residue to a constant weight in a desiccator or a vacuum oven at a mild temperature.

-

Weighing: Accurately weigh the container with the dried this compound residue.

-

Calculation: The difference between the final weight and the initial weight of the container gives the mass of the dissolved this compound. The solubility can then be calculated based on the initial volume of the aliquot.

Spectroscopic Method

For solvents in which this compound exhibits a distinct absorbance in the UV-Vis spectrum, a spectroscopic method can be employed.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (Steps 1-3).

-

Sampling and Dilution: Take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While a definitive, quantitative dataset for the solubility of this compound in a wide array of organic solvents is not currently available in the surveyed literature, this guide provides a solid foundation for researchers. The qualitative data presented offers initial guidance for solvent selection. More importantly, the detailed experimental protocols for the shake-flask, gravimetric, and spectroscopic methods equip scientists with the necessary tools to generate precise and reliable quantitative solubility data tailored to their specific research and development needs. The generation and publication of such data would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Chloropropyl Acetate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropyl acetate is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dyestuff industries.[1] Its utility as a building block in organic synthesis stems from its bifunctional nature, possessing both an ester and a chloroalkane group.[1] This guide provides a comprehensive overview of the primary reaction mechanisms for the formation of this compound, detailed experimental protocols, and a summary of relevant quantitative data to support research and development activities.

Primary Synthesis Route: Fischer-Speier Esterification

The most common and high-yielding method for synthesizing this compound is the Fischer-Speier esterification of 3-chloro-1-propanol with acetic acid, catalyzed by an acid such as p-toluenesulfonic acid.[2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer, nucleophilic attack, and dehydration steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (3-chloro-1-propanol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

-

Dehydration: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product, this compound, and regenerates the acid catalyst.

References

An In-depth Technical Guide to the Thermal Decomposition Properties of 3-Chloropropyl Acetate

Introduction

3-Chloropropyl acetate is a bifunctional organic molecule utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, particularly in drug development where thermal processes are common. This technical guide provides a comprehensive overview of the anticipated thermal decomposition properties of this compound, including potential decomposition pathways, hazardous products, and the experimental protocols for their determination.

Predicted Thermal Decomposition Data

The following tables summarize the expected thermal decomposition characteristics of this compound based on data from analogous compounds. These values are estimations and should be confirmed through empirical testing.

Table 1: Predicted Thermal Analysis Data for this compound

| Parameter | Predicted Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 200 - 300 °C | Differential Thermogravimetric (DTG) |

| Mass Loss (%) | > 95% | Thermogravimetric Analysis (TGA) |

| Enthalpy of Decomposition (ΔHd) | -100 to -300 J/g | Differential Scanning Calorimetry (DSC) |

Table 2: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Method of Identification |

| Acetic Acid | CH₃COOH | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| 3-Chloropropene (Allyl Chloride) | C₃H₅Cl | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Hydrogen Chloride | HCl | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) / Evolved Gas Analysis (EGA) |

| Carbon Monoxide | CO | Evolved Gas Analysis (EGA) |

| Carbon Dioxide | CO₂ | Evolved Gas Analysis (EGA) |

| Various Hydrocarbons | CₓHᵧ | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal decomposition properties of this compound are provided below.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to approximately 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset) and the percentage of mass loss. The peak decomposition temperature can be determined from the first derivative of the TGA curve (DTG).

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed sample pan (to prevent evaporation before decomposition).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analyze the resulting DSC thermogram to identify exothermic or endothermic events and to calculate the enthalpy of decomposition (ΔHd) by integrating the area under the decomposition peak.

-

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Methodology:

-

Place a small amount (typically in the microgram range) of this compound into a pyrolysis tube.

-

Rapidly heat the sample to a specific decomposition temperature (e.g., 300 °C, determined from TGA results) in the pyrolyzer.

-

The resulting decomposition products are immediately transferred to the GC injection port by a carrier gas (e.g., helium).

-

The volatile products are separated based on their boiling points and polarity in the GC column.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Compare the obtained mass spectra with a library of known compounds to identify the decomposition products.

-

Visualizations

Predicted Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is expected to proceed through several pathways, primarily influenced by the lability of the ester group and the carbon-chlorine bond.

Hydrolysis Rate and Stability of 3-Chloropropyl Acetate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific published data on the hydrolysis kinetics of 3-Chloropropyl acetate in aqueous solutions. Consequently, this guide provides a framework based on established principles of ester hydrolysis and outlines the experimental methodologies required to determine these parameters. The quantitative data presented is illustrative and intended to reflect expected trends rather than empirical values.

Introduction

This compound is a halogenated ester of interest in various synthetic applications. Understanding its stability in aqueous media is critical for its use in biological systems, environmental fate assessment, and as an intermediate in pharmaceutical manufacturing. This document outlines the theoretical basis for its hydrolysis, expected stability profile, and detailed protocols for its experimental determination.

Theoretical Hydrolysis Pathways

The hydrolysis of this compound in aqueous solutions is expected to proceed via two primary mechanisms, analogous to other alkyl acetates: acid-catalyzed and base-catalyzed hydrolysis.[1][2][3]

2.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-chloro-1-propanol yield acetic acid. This reaction is reversible.[4]

2.2 Base-Catalyzed Hydrolysis (Saponification)

In basic solutions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[5] This forms a tetrahedral intermediate, which then collapses to expel the 3-chloropropoxide leaving group, forming acetic acid. The acetic acid is then deprotonated by the base to form the acetate salt, and 3-chloro-1-propanol is liberated. This reaction is effectively irreversible because the final deprotonation step drives the equilibrium forward.[5]

A secondary reaction that may occur, particularly under basic conditions, is the intramolecular cyclization of the this compound to form γ-butyrolactone and a chloride ion, or potentially the cyclization of the hydrolysis product, 3-chloro-1-propanol, to form oxetane under strongly basic conditions.

The proposed hydrolysis pathways are visualized in the diagram below.

Expected Stability and Influencing Factors

The rate of hydrolysis of this compound is anticipated to be significantly influenced by pH and temperature.

-

pH: The hydrolysis rate is expected to be slowest in the neutral to slightly acidic pH range (pH 4-6) and increase at both highly acidic and, more dramatically, at basic pH values.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

The following table summarizes the expected qualitative effects on the hydrolysis rate constant (k) and half-life (t½).

| Parameter | Condition | Expected Effect on Rate Constant (k) | Expected Effect on Half-life (t½) |

| pH | pH < 4 | Increase | Decrease |

| pH 4 - 6 | Minimal (Slowest Rate) | Maximum (Most Stable) | |

| pH > 6 | Significant Increase | Significant Decrease | |

| Temperature | Increase | Increase | Decrease |

| Decrease | Decrease | Increase |

This table presents expected trends for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol for Hydrolysis Rate Determination

The following is a generalized protocol for determining the hydrolysis rate of this compound in aqueous solutions.

4.1 Materials and Reagents

-

This compound (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions (e.g., phosphate, borate, citrate) covering a range of pH values

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

Acetonitrile or Methanol (HPLC grade)

-

Internal standard (e.g., a structurally similar and stable compound)

-

Quenching solution (e.g., acidic solution to stop base-catalyzed hydrolysis)

4.2 Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

C18 reverse-phase HPLC column

-

Constant temperature water bath or incubator

-

Calibrated pH meter

-

Volumetric flasks, pipettes, and autosampler vials

4.3 Experimental Procedure

-

Preparation of Solutions:

-

Prepare a series of aqueous buffer solutions at desired pH values (e.g., 2, 4, 7, 9, 11).

-

Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., acetonitrile) to ensure solubility.

-

Prepare a stock solution of the internal standard.

-

-

Kinetic Run:

-

Place sealed reaction vessels containing the buffered solutions into a constant temperature bath and allow them to equilibrate.

-

Initiate the reaction by spiking a small, known volume of the this compound stock solution into each buffered solution to achieve the desired initial concentration.

-

At predetermined time intervals, withdraw an aliquot from each reaction vessel.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard.

-

-

Sample Analysis:

-

Analyze the quenched samples by a validated HPLC method to determine the concentration of this compound remaining.

-

The mobile phase composition and detection wavelength should be optimized for the separation and quantification of this compound and the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature condition.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to -k (the pseudo-first-order rate constant).

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

A diagram of the experimental workflow is provided below.

Conclusion

While specific hydrolysis data for this compound is not currently available in the public domain, its stability in aqueous solutions can be predicted based on the well-understood behavior of similar esters. The compound is expected to be most stable in a neutral to slightly acidic environment and will degrade more rapidly under strongly acidic or, particularly, basic conditions. The provided experimental protocol offers a robust methodology for researchers to determine the precise hydrolysis kinetics and stability profile of this compound, which is essential for its effective and safe application in drug development and other scientific fields.

References

Methodological & Application

Application Notes and Protocols for 3-Chloropropyl Acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropyl acetate (CAS No. 628-09-1) is a versatile bifunctional molecule widely employed in organic synthesis as a key intermediate.[1][2][3] Its structure, incorporating both a reactive alkyl chloride and an ester functional group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications, with a focus on its role in the preparation of pharmaceutical and agrochemical compounds.

Physicochemical Properties and Specifications

This compound is a colorless liquid with a molecular formula of C₅H₉ClO₂ and a molecular weight of 136.58 g/mol .[4] For synthetic applications, it is crucial to use high-purity material.

| Property | Value | Reference(s) |

| CAS Number | 628-09-1 | [1][4] |

| Molecular Formula | C₅H₉ClO₂ | [4] |

| Molecular Weight | 136.58 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 80-81 °C at 30 mmHg | [3] |

| Density | 1.111 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.429 | [3] |

| Purity (Assay) | ≥99.0% | [1] |

| Moisture Content | ≤0.2% | [1] |

Applications in Organic Synthesis

This compound serves as a valuable building block for the introduction of a three-carbon chain with a terminal hydroxyl group (after hydrolysis of the acetate) or for the formation of heterocyclic systems. Its primary applications lie in N-alkylation, O-alkylation, and intramolecular cyclization reactions.

N-Alkylation Reactions in Pharmaceutical Synthesis

This compound and its analogues are key reagents in the synthesis of various active pharmaceutical ingredients (APIs), particularly those containing a piperazine moiety. A prominent example is the synthesis of the antidepressant drug Trazodone, where a 3-chloropropyl group is attached to a piperazine derivative.

Application Example: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, a Key Intermediate for Trazodone

While many reported syntheses of the Trazodone intermediate utilize 1-bromo-3-chloropropane, this compound can be employed in a similar capacity, often involving an in-situ hydrolysis or subsequent modification of the acetate group. The following protocol is adapted from established procedures for the synthesis of this key intermediate.

Experimental Protocol:

Materials:

-

1-(3-Chlorophenyl)piperazine hydrochloride

-

This compound (or 1-bromo-3-chloropropane as a close analog)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (2.15 mol) and 1-bromo-3-chloropropane (2.15 mol) in a mixture of water (435 mL) and acetone (535 mL).[5]

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add a 50% aqueous solution of sodium hydroxide (5.33 mol) dropwise, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.[5]

-

Separate the upper organic layer and concentrate it under reduced pressure to obtain a residual oil.[5]

-

Dissolve the oil in acetone, filter, and concentrate the filtrate again under reduced pressure.

-

Dissolve the resulting oily residue in boiling dilute hydrochloric acid.[5]

-

Cool the acidic solution to induce crystallization of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Collect the solid by filtration, wash with cold water, and air dry. A yield of approximately 66% can be expected.[5]

-

To obtain the free base, treat the hydrochloride salt with a 10% aqueous sodium hydroxide solution and extract with diethyl ether. Dry the ether extract over magnesium sulfate and concentrate to yield the final product as an oil.[5]

Quantitative Data for Trazodone Intermediate Synthesis (using 1-bromo-3-chloropropane):

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-(3-Chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | NaOH | Water/Acetone | 0-10 then RT | 16 | 65 | [6] |

| 1-(3-Chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | K₂CO₃, TBAB | Acetonitrile/DMF | Microwave | 0.01 | 88 | [7] |

Note: TBAB (Tetrabutylammonium bromide) is a phase transfer catalyst.

Logical Workflow for the Synthesis of Trazodone Intermediate

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 628-09-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: The Versatility of 3-Chloropropyl Acetate in the Synthesis of Novel Agrochemical Candidates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-Chloropropyl acetate as a versatile building block in the synthesis of potential agrochemical compounds. While its broad application in the synthesis of pesticides and herbicides is acknowledged, this document focuses on a specific, detailed synthetic pathway to a novel pyridinyloxy-N-phenyl-benzamide derivative, a class of compounds with recognized potential in agrochemical research. The protocols provided are based on established chemical transformations and serve as a guide for the synthesis of new active ingredients.

Introduction to this compound in Agrochemical Synthesis

This compound (CAS No. 628-09-1) is a valuable bifunctional molecule widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical, dyestuff, and agrochemical industries.[1] Its structure, featuring both a chloro and an acetate group, allows for sequential or selective reactions, making it a versatile synthon for introducing a three-carbon propyl linker into a target molecule. In the context of agrochemical synthesis, this linker can be crucial for optimizing the spatial arrangement of pharmacophores, thereby enhancing the biological activity and selectivity of the final product.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 628-09-1 |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Appearance | Colorless liquid |

| Density | 1.111 g/cm³ at 25 °C |

| Boiling Point | 176 °C (decomposes) |

| Flash Point | 79 °C |

| Solubility | Soluble in most organic solvents. |

Synthetic Application: Synthesis of a Novel Pyridinyloxy-N-phenyl-benzamide Herbicide Candidate

This section details a multi-step synthesis of a novel potential herbicide, N-(3-(pyridin-2-yloxy)propyl)-4-chlorobenzamide, starting from this compound. This synthetic route highlights the utility of this compound in introducing a flexible ether-linked sidechain, a common motif in modern agrochemicals.

Experimental Protocols

This protocol describes the synthesis of the key ether intermediate via a Williamson ether synthesis, followed by hydrolysis of the acetate group.

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

To the crude product, add a solution of NaOH (2.0 eq.) in water and stir at room temperature for 4 hours to hydrolyze the acetate group.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Typical Reaction Parameters for Intermediate 1 Synthesis

| Parameter | Value |

| Reactant Ratio | 2-OH-Pyridine:NaH:3-CPA = 1:1.2:1.1 |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours (ether synthesis) |

| Hydrolysis Time | 4 hours |

| Typical Yield | 70-80% |

This protocol details the conversion of the alcohol intermediate to the corresponding primary amine via a Mitsunobu reaction followed by deprotection.

Materials:

-

3-(pyridin-2-yloxy)propan-1-ol

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

To a solution of 3-(pyridin-2-yloxy)propan-1-ol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the phthalimide-protected intermediate.

-

Dissolve the protected amine in ethanol and add hydrazine monohydrate (5.0 eq.).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.

Table 3: Typical Reaction Parameters for Intermediate 2 Synthesis

| Parameter | Value |

| Reactant Ratio | Alcohol:Phthalimide:PPh₃:DIAD = 1:1.5:1.5:1.5 |

| Solvent | Anhydrous THF (Mitsunobu), Ethanol (Deprotection) |

| Temperature | 0 °C to RT (Mitsunobu), Reflux (Deprotection) |

| Reaction Time | 12-16 hours (Mitsunobu), 4 hours (Deprotection) |

| Typical Yield | 60-70% over two steps |

The final step involves the coupling of the amine intermediate with an acid chloride to form the target benzamide.

Materials:

-

3-(pyridin-2-yloxy)propan-1-amine

-

4-Chlorobenzoyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(pyridin-2-yloxy)propan-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add a solution of 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 4: Typical Reaction Parameters for Final Product Synthesis

| Parameter | Value |

| Reactant Ratio | Amine:Acid Chloride:TEA = 1:1.1:1.5 |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Conclusion

This compound serves as an effective and versatile C3 building block in the synthesis of complex molecules with potential agrochemical applications. The provided protocols for the synthesis of a novel pyridinyloxy-N-phenyl-benzamide derivative illustrate a practical application of this intermediate, highlighting its utility in constructing key structural motifs found in modern herbicides and pesticides. Researchers can adapt these methodologies to create diverse libraries of new compounds for agrochemical screening and development.

References

Application Notes and Protocols for 3-Chloropropyl Acetate as an Alkylating Agent